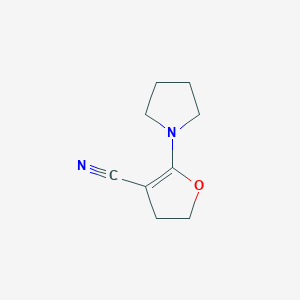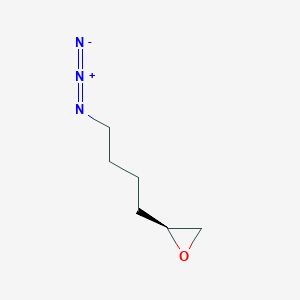
(2S)-2-(4-azidobutyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-azidobutyl)oxirane is an organic compound that features an oxirane ring (epoxide) and an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-azidobutyl)oxirane typically involves the reaction of an appropriate precursor with an azido group. One common method is the reaction of an epoxide with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(4-azidobutyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Aplicaciones Científicas De Investigación
(2S)-2-(4-azidobutyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-azidobutyl)oxirane involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the azido group can participate in substitution and cycloaddition reactions. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(4-aminobutyl)oxirane: Similar structure but with an amino group instead of an azido group.
(2S)-2-(4-hydroxybutyl)oxirane: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(2S)-2-(4-azidobutyl)oxirane is unique due to the presence of both an oxirane ring and an azido group. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis and applications. The azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medicinal research.
Propiedades
Número CAS |
184535-02-2 |
|---|---|
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S)-2-(4-azidobutyl)oxirane |
InChI |
InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1 |
Clave InChI |
IXVLZKCYOVTJTI-LURJTMIESA-N |
SMILES isomérico |
C1[C@@H](O1)CCCCN=[N+]=[N-] |
SMILES canónico |
C1C(O1)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


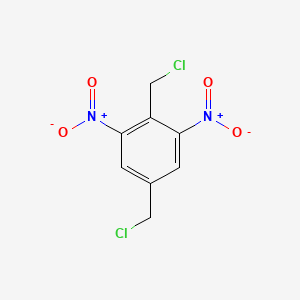

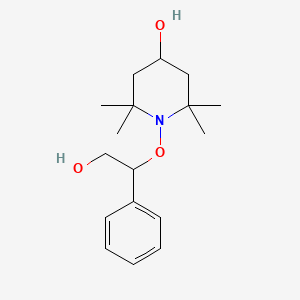
![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
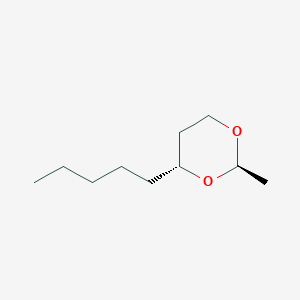
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
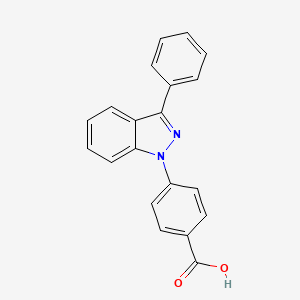
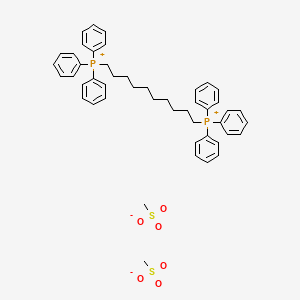

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


